molecular formula C15H23BrClNO B1441705 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride CAS No. 1219961-31-5

2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride

Cat. No.: B1441705
CAS No.: 1219961-31-5
M. Wt: 348.7 g/mol
InChI Key: MRYFZICDIDBYHM-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride is a chemical compound with the molecular formula C15H23BrClNO. It is known for its unique structure, which includes a bromine atom, an ethyl group, and a piperidine ring.

Preparation Methods

The synthesis of 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride typically involves several steps. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-ethylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-ethylphenol.

    Etherification: The brominated phenol is then reacted with 2-(2-piperidinyl)ethanol in the presence of a suitable base to form the ether linkage, resulting in 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride involves its interaction with specific molecular targets. The bromine atom and piperidine ring are key functional groups that enable binding to receptors or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride include:

These similar compounds share some chemical properties but may exhibit different reactivity and biological activity due to structural differences.

Properties

IUPAC Name

2-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-2-12-6-7-15(14(16)11-12)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYFZICDIDBYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219961-31-5
Record name Piperidine, 2-[2-(2-bromo-4-ethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219961-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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